molecular formula C14H16ClNO B12316701 (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

Cat. No.: B12316701
M. Wt: 249.73 g/mol
InChI Key: BRXMHAHJRYVVSM-JYRVWZFOSA-N
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Description

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chloro group and a trimethylindole moiety, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one typically involves the reaction of 1,3,3-trimethylindole with a chlorinated ketone under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, indole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties. This compound may be investigated for similar biological activities.

Medicine

In medicine, the compound could be explored for its potential therapeutic applications, including drug development for various diseases.

Industry

Industrially, the compound may be used in the synthesis of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of (3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-(1,3-dimethylindol-2-ylidene)propan-2-one
  • 1-chloro-3-(1,3,3-trimethylindol-2-ylidene)butan-2-one

Uniqueness

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one is unique due to its specific structural features, such as the presence of a chloro group and a trimethylindole moiety. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H16ClNO

Molecular Weight

249.73 g/mol

IUPAC Name

(3Z)-1-chloro-3-(1,3,3-trimethylindol-2-ylidene)propan-2-one

InChI

InChI=1S/C14H16ClNO/c1-14(2)11-6-4-5-7-12(11)16(3)13(14)8-10(17)9-15/h4-8H,9H2,1-3H3/b13-8-

InChI Key

BRXMHAHJRYVVSM-JYRVWZFOSA-N

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C(=O)CCl)C)C

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC(=O)CCl)C)C

Origin of Product

United States

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